(Z)-Lanoconazole

Description

RN refers to cpd without isomeric designation; latoconazole is (E)-isomer; structure given in first source

Structure

2D Structure

3D Structure

Properties

CAS No. |

101530-10-3 |

|---|---|

Molecular Formula |

C14H10ClN3S2 |

Molecular Weight |

319.8 g/mol |

IUPAC Name |

(2Z)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile |

InChI |

InChI=1S/C14H10ClN3S2/c15-11-4-2-1-3-10(11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2/b14-12- |

InChI Key |

ZRTQSJFIDWNVJW-OWBHPGMISA-N |

Isomeric SMILES |

C1C(S/C(=C(/C#N)\N2C=CN=C2)/S1)C3=CC=CC=C3Cl |

Canonical SMILES |

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl |

Appearance |

Solid powder |

Other CAS No. |

126509-69-1 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene)-1-imidazolylacetonitrile lanoconazole latoconazole latoconazole, (E)-isomer latoconazole, (Z)-isomer NND 318 NND-318 |

Origin of Product |

United States |

Foundational & Exploratory

(Z)-Lanoconazole: A Technical Guide to its Antifungal Mechanism of Action on Fungal Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Lanoconazole is a potent imidazole antifungal agent demonstrating a broad spectrum of activity against a variety of pathogenic fungi, including dermatophytes and yeasts.[1][2][3] Its primary mechanism of action involves the targeted disruption of the fungal cell membrane's integrity by inhibiting a key enzyme in the ergosterol biosynthesis pathway. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungistatic and, in some instances, fungicidal activity of this compound stems from its ability to interfere with the synthesis of ergosterol, an essential sterol component of the fungal cell membrane analogous to cholesterol in mammalian cells. Ergosterol plays a crucial role in maintaining the structural integrity, fluidity, and proper function of the fungal cell membrane.

The specific molecular target of this compound is the cytochrome P450 enzyme lanosterol 14-alpha-demethylase (CYP51) .[1][2] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the oxidative removal of the 14-alpha-methyl group from lanosterol.[4] By inhibiting this enzyme, this compound effectively blocks the conversion of lanosterol to ergosterol.

The consequences of this enzymatic inhibition are twofold:

-

Depletion of Ergosterol: The reduction in ergosterol levels compromises the physical properties of the fungal cell membrane, leading to increased permeability and disruption of membrane-bound enzyme activity.

-

Accumulation of Toxic Sterol Intermediates: The blockage of lanosterol 14-alpha-demethylase results in the accumulation of lanosterol and other 14-alpha-methylated sterols within the cell membrane.[4] These accumulated sterols are toxic to the fungal cell and further disrupt the membrane's structure and function.

This dual action ultimately leads to the inhibition of fungal growth and, at sufficient concentrations, cell death.

Signaling Pathway Diagram

Caption: Inhibition of Lanosterol 14-alpha-demethylase by this compound.

Quantitative Data: Antifungal Activity

The in vitro efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal species. The following tables summarize the available MIC data.

Table 1: MIC of this compound against Dermatophytes

| Fungal Species | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Trichophyton rubrum | ≤0.008 | 0.0054 | - | - |

| Trichophyton mentagrophytes | ≤0.008 | 0.025 | - | - |

| Epidermophyton floccosum | ≤0.008 | - | - | - |

Data sourced from references[5][6].

Table 2: MIC of this compound against Aspergillus Species

| Fungal Species | Strain Type | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | MIC90 (µg/mL) |

| Aspergillus fumigatus | Azole-Susceptible (n=141) | <0.001 - 0.5 | 0.0024 | 0.008 |

| Aspergillus fumigatus | Azole-Resistant (n=27) | <0.001 - 0.5 | - | 0.032 |

| Aspergillus flavus | Clinical & Environmental | 0.032 - 0.25 | 0.021 | - |

Data sourced from references[7][8][9].

Table 3: MIC of this compound against Candida albicans

| Study Type | MIC (µg/mL) |

| In vitro synergy study | 1.25 (subinhibitory concentration) |

Data sourced from reference[10].

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Ergosterol Biosynthesis Inhibition Assay (Spectrophotometric Quantification)

This protocol is adapted from methodologies described by Arthington-Skaggs et al. (1999) and is designed to quantify the total ergosterol content in fungal cells following treatment with an antifungal agent.[11][12]

Objective: To determine the effect of this compound on the total ergosterol content in fungal cells.

Materials:

-

Fungal culture (e.g., Candida albicans)

-

Sabouraud Dextrose Broth (SDB) or other suitable growth medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

25% (w/v) potassium hydroxide in 65% ethanol

-

Sterile distilled water

-

Heptane

-

100% Ethanol

-

Spectrophotometer capable of scanning between 240 and 300 nm

-

Glass screw-cap tubes

-

Water bath

Procedure:

-

Fungal Culture Preparation: Inoculate the fungal species into SDB and incubate under appropriate conditions to achieve logarithmic growth.

-

Antifungal Treatment: Aliquots of the fungal culture are treated with varying concentrations of this compound (and a vehicle control) and incubated for a defined period (e.g., 16 hours).

-

Cell Harvesting: Harvest the fungal cells by centrifugation. Wash the cell pellet with sterile distilled water and determine the wet weight of the pellet.

-

Saponification: Resuspend the cell pellet in the alcoholic potassium hydroxide solution. Incubate in an 80°C water bath for 1 hour and 30 minutes to saponify the cellular lipids.[13]

-

Sterol Extraction: After cooling, add sterile distilled water and heptane to the saponified mixture. Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the heptane layer. Repeat the extraction step to ensure complete recovery.

-

Spectrophotometric Analysis: Transfer the heptane layer to a fresh tube. Dilute an aliquot of the sterol extract in 100% ethanol and scan the absorbance between 240 and 300 nm.

-

Data Analysis: The presence of ergosterol and the late sterol intermediate 24(28)-dehydroergosterol (DHE) will result in a characteristic four-peaked curve. The ergosterol content can be calculated as a percentage of the cell wet weight using the following equations:

-

% Ergosterol + % 24(28)DHE = [(A281.5 / 290) x F] / pellet weight

-

% 24(28)DHE = [(A230 / 518) x F] / pellet weight

-

% Ergosterol = (% Ergosterol + % 24(28)DHE) - % 24(28)DHE

-

Where F is the dilution factor in ethanol, and 290 and 518 are the E values (in percent per centimeter) for crystalline ergosterol and 24(28)DHE, respectively.[12]

-

Experimental Workflow Diagram:

Caption: A streamlined workflow for quantifying fungal ergosterol content.

Fungal Cell Membrane Permeability Assay (SYTOX Green Uptake)

This protocol is based on the use of SYTOX Green, a high-affinity nucleic acid stain that cannot penetrate live cells with intact plasma membranes.[14] An increase in fluorescence indicates membrane damage.

Objective: To assess the effect of this compound on fungal cell membrane permeability.

Materials:

-

Fungal culture (e.g., Candida albicans)

-

Phosphate-free buffer (e.g., Tris-HCl)

-

This compound stock solution

-

SYTOX Green nucleic acid stain (e.g., 1 mM working solution in DMSO)

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Preparation: Harvest fungal cells from a logarithmic phase culture by centrifugation. Wash and resuspend the cells in a phosphate-free buffer.

-

Assay Setup: In a microplate or suitable tubes, add the fungal cell suspension.

-

Antifungal Treatment: Add various concentrations of this compound to the cell suspensions. Include a positive control (a known membrane-disrupting agent) and a negative (vehicle) control.

-

Staining: Add SYTOX Green to each well/tube to a final concentration of approximately 1 µM.

-

Incubation: Incubate the samples in the dark at room temperature for a specified time (e.g., 30-60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~504 nm excitation, ~523 nm emission). Alternatively, visualize the stained cells using a fluorescence microscope.

-

Data Analysis: An increase in fluorescence intensity in the this compound-treated samples compared to the negative control indicates a loss of membrane integrity.

Lanosterol 14-alpha-demethylase (CYP51) Inhibition Assay

This protocol provides a general framework for determining the IC50 value of this compound against fungal lanosterol 14-alpha-demethylase. This assay typically utilizes recombinant fungal CYP51 and its redox partner, NADPH-cytochrome P450 reductase (CPR).[14]

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against fungal lanosterol 14-alpha-demethylase.

Materials:

-

Recombinant fungal CYP51

-

Recombinant fungal NADPH-cytochrome P450 reductase (CPR)

-

Lanosterol (substrate)

-

This compound stock solution

-

Reaction buffer

-

NADPH

-

LC-MS/MS system

Procedure:

-

Enzyme Preparation: Pre-incubate the recombinant CYP51 and CPR in the reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the enzyme mixture.

-

Substrate Addition: Add lanosterol to the reaction mixture.

-

Reaction Initiation: Initiate the enzymatic reaction by adding NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a suitable solvent.

-

Product Analysis: Analyze the formation of the demethylated product from lanosterol using LC-MS/MS.

-

IC50 Calculation: Determine the concentration of this compound that inhibits 50% of the enzyme activity compared to the vehicle control.

Logical Relationship Diagram:

Caption: A logical progression for investigating the antifungal mechanism of action.

Conclusion

This compound exerts its potent antifungal activity by specifically targeting and inhibiting lanosterol 14-alpha-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. This leads to ergosterol depletion and the accumulation of toxic sterol intermediates, culminating in the disruption of the fungal cell membrane's structure and function. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study and application of this and other related antifungal compounds. Further research to determine the specific IC50 value of this compound against purified fungal CYP51 would provide a more precise measure of its target-specific potency.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural basis of human CYP51 inhibition by antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of lanoconazole, a topical antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. users.ox.ac.uk [users.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Cell Cycle Analysis of Candida albicans by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Lanoconazole? [synapse.patsnap.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

(Z)-Lanoconazole's Inhibition of Sterol 14-alpha Demethylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Lanoconazole is an imidazole-based antifungal agent that exhibits potent activity against a broad spectrum of pathogenic fungi. Its primary mechanism of action involves the targeted inhibition of sterol 14-alpha demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway. By disrupting this pathway, this compound compromises the integrity of the fungal cell membrane, leading to growth inhibition and cell death. This technical guide provides an in-depth overview of the inhibitory action of this compound on CYP51, including available quantitative data, detailed experimental methodologies for assessing its antifungal activity, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction

Ergosterol is an essential component of the fungal cell membrane, playing a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The ergosterol biosynthesis pathway, therefore, presents a prime target for antifungal drug development. Sterol 14-alpha demethylase (CYP51), a cytochrome P450 enzyme, catalyzes a critical step in this pathway: the demethylation of lanosterol. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14-alpha-methylated sterols, ultimately disrupting fungal cell membrane structure and function.

This compound, a synthetic imidazole derivative, has demonstrated significant antifungal efficacy. This document serves as a comprehensive resource for understanding its interaction with CYP51, intended to aid researchers and professionals in the fields of mycology and antifungal drug development.

Quantitative Data on the Antifungal Activity of Lanoconazole

Table 1: In Vitro Activity of Lanoconazole and Other Antifungals against Dermatophytes

| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |

| Dermatophyte Species (General) | Lanoconazole | 0.063 - 1 | 0.24 |

| Luliconazole | 0.016 - 0.032 | 0.018 | |

| Itraconazole | Not Specified | 0.183 | |

| Fluconazole | Not Specified | 15.34 | |

| Trichophyton rubrum | Lanoconazole | ≤0.008 | Not Reported |

| Trichophyton mentagrophytes | Lanoconazole | ≤0.008 | Not Reported |

| Epidermophyton floccosum | Lanoconazole | ≤0.008 | Not Reported |

Data sourced from studies on clinical dermatophyte isolates[1][2].

Table 2: In Vitro Activity of Lanoconazole against Aspergillus flavus

| Antifungal Agent | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |

| Lanoconazole | 0.004 - 0.125 | 0.02 |

| Luliconazole | 0.004 - 0.062 | 0.009 |

| Itraconazole | Not Specified | 0.24 |

| Voriconazole | Not Specified | 0.27 |

| Posaconazole | Not Specified | 0.10 |

Data from a study on 187 clinical and environmental isolates of Aspergillus flavus.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method (Based on CLSI M38-A2 Guidelines)

This protocol outlines a standardized method for determining the MIC of antifungal agents against filamentous fungi, such as dermatophytes and Aspergillus species.

3.1.1. Materials

-

Antifungal agent stock solution (e.g., Lanoconazole in DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal inoculum, adjusted to the desired concentration

-

Spectrophotometer or microplate reader

-

Sterile, distilled water

-

Positive and negative growth controls

3.1.2. Procedure

-

Preparation of Antifungal Dilutions: A serial two-fold dilution of the antifungal agent is prepared in the 96-well microtiter plates using the RPMI 1640 medium to achieve a range of desired concentrations.

-

Inoculum Preparation: Fungal colonies are harvested from fresh agar plates. For filamentous fungi, a suspension of conidia is prepared and the turbidity is adjusted spectrophotometrically to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 28-35°C) for a specified period (e.g., 48-96 hours), depending on the growth rate of the fungus.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80% inhibition) compared to the growth control. This can be assessed visually or by using a microplate reader to measure optical density.

Representative Protocol for Fungal Sterol 14-alpha Demethylase (CYP51) Enzyme Inhibition Assay

While a specific, detailed protocol for testing this compound's inhibition of purified CYP51 is not available in the cited literature, the following represents a generalized methodology based on assays used for other azole antifungals.

3.2.1. Materials

-

Recombinant fungal CYP51 enzyme

-

NADPH-cytochrome P450 reductase

-

Lanosterol (substrate)

-

This compound (inhibitor)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Organic solvent (e.g., hexane or ethyl acetate) for extraction

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

3.2.2. Procedure

-

Reaction Mixture Preparation: A reaction mixture is prepared in a suitable vessel (e.g., microcentrifuge tube) containing the reaction buffer, recombinant CYP51, and NADPH-cytochrome P450 reductase.

-

Inhibitor Addition: Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

-

Pre-incubation: The mixtures are pre-incubated at a specific temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, lanosterol, and the NADPH generating system.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at the optimal temperature with shaking.

-

Termination of Reaction: The reaction is stopped by the addition of a quenching agent (e.g., a strong base like KOH).

-

Product Extraction: The sterol products are extracted from the reaction mixture using an organic solvent.

-

Analysis: The extracted sterols are analyzed by HPLC or GC-MS to quantify the amount of lanosterol that has been converted to its demethylated product.

-

IC50 Calculation: The percentage of inhibition for each concentration of this compound is calculated relative to the control reaction. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

Ergosterol Biosynthesis Pathway and the Site of this compound Inhibition

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the crucial role of sterol 14-alpha demethylase (CYP51) and the point of inhibition by this compound.

Caption: Fungal Ergosterol Biosynthesis Pathway and this compound's Target.

Experimental Workflow for Determining CYP51 Inhibition

This diagram outlines the general workflow for an in vitro experiment designed to quantify the inhibitory effect of a compound like this compound on the activity of sterol 14-alpha demethylase.

Caption: Workflow for a CYP51 Enzyme Inhibition Assay.

Conclusion

This compound is a potent inhibitor of fungal growth, acting through the specific targeting of sterol 14-alpha demethylase (CYP51). This targeted action disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to the antifungal effect. The available MIC data demonstrates its high efficacy against a range of pathogenic fungi, particularly dermatophytes. While direct enzymatic inhibition data (IC50/Ki) for this compound is not extensively published, the methodologies outlined in this guide provide a framework for conducting such investigations. The continued study of this compound and its interaction with CYP51 is crucial for optimizing its clinical use and for the development of new, more effective antifungal therapies.

References

Lanoconazole: An In-depth Technical Guide on its Anti-inflammatory Properties and Putative Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanoconazole, a potent imidazole antifungal agent, is primarily recognized for its efficacy in treating dermatomycoses by inhibiting fungal ergosterol biosynthesis.[1][2] Beyond its fungistatic and fungicidal activities, emerging evidence has demonstrated that lanoconazole possesses distinct anti-inflammatory properties. These effects have the potential to offer additional clinical benefits in the management of inflammatory skin conditions often associated with fungal infections, such as tinea pedis.[3][4] This technical guide provides a comprehensive overview of the current understanding of lanoconazole's anti-inflammatory actions, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated biological pathways. The presented data indicates that lanoconazole mitigates inflammation by inhibiting the production and release of key pro-inflammatory cytokines and mediators, suggesting a mechanism that may be particularly beneficial for relieving the inflammatory symptoms of cutaneous fungal diseases.[5][6]

Introduction

Dermatophyte infections are frequently accompanied by an inflammatory host response, contributing significantly to the clinical symptoms of redness, swelling, and pruritus.[3] Topical antifungal agents that also exhibit anti-inflammatory effects can therefore provide more comprehensive and rapid symptom relief. Lanoconazole is an imidazole antifungal that disrupts the fungal cell membrane by inhibiting the enzyme lanosterol 14-alpha-demethylase, a critical step in the ergosterol biosynthesis pathway.[7][8] This mechanism ensures its potent antifungal activity against a broad spectrum of dermatophytes.[1] However, studies have now elucidated a dual therapeutic benefit, revealing significant anti-inflammatory activity. This document consolidates the findings from in vitro and in vivo studies to provide a technical resource for researchers exploring the immunomodulatory potential of lanoconazole.

Antifungal Mechanism of Action

Lanoconazole's primary role as an antifungal is executed through the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol, an indispensable component for maintaining the integrity and fluidity of the fungal cell membrane.[9][10] By inhibiting this step, lanoconazole causes a depletion of ergosterol and a concurrent accumulation of toxic methylated sterol precursors, leading to increased membrane permeability, disruption of cellular functions, and ultimately, fungal cell death.[1]

Anti-inflammatory Properties: In Vitro Evidence

In vitro studies have demonstrated lanoconazole's ability to directly suppress the release of key pro-inflammatory cytokines from human cells. These experiments provide foundational evidence for its immunomodulatory effects, independent of its antifungal action.

Inhibition of Cytokine Release

Lanoconazole has been shown to significantly inhibit the release of several cytokines from stimulated human cells. In one key study, its effects were measured on human epidermal keratinocytes and peripheral blood mononuclear cells (PBMCs).[5]

-

Interleukin-8 (IL-8): The release of IL-8, a potent neutrophil chemoattractant, from human epidermal keratinocytes stimulated by β-glucan (a fungal cell wall component) was significantly inhibited by lanoconazole.[5]

-

Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2): In human PBMCs stimulated with phytohemagglutinin (a mitogen), lanoconazole significantly inhibited the release of IFN-γ and IL-2, which are critical cytokines in T-cell mediated immune responses.[5]

Quantitative Data Summary

The following table summarizes the quantitative findings from in vitro experiments.

| Cell Type | Stimulant | Measured Cytokine | Effective Lanoconazole Concentration | Outcome | Reference |

| Human Epidermal Keratinocytes | 100 µg/ml β-glucan | Interleukin-8 (IL-8) | 10⁻⁵ mol/l | Significant Inhibition | [5] |

| Human Peripheral Blood Mononuclear Cells | 30 µg/ml Phytohemagglutinin | Interferon-gamma (IFN-γ) | 10⁻⁷ mol/l | Significant Inhibition | [5] |

| Human Peripheral Blood Mononuclear Cells | 100 µg/ml Phytohemagglutinin | Interleukin-2 (IL-2) | 10⁻⁶ mol/l | Significant Inhibition | [5] |

Experimental Protocols

Protocol: Cytokine Release from Human Epidermal Keratinocytes [5]

-

Cell Culture: Human epidermal keratinocytes are cultured under standard conditions.

-

Stimulation: Cells are stimulated with 100 µg/ml of β-glucan from Saccharomyces cerevisiae to induce an inflammatory response and IL-8 release.

-

Treatment: Lanoconazole is added to the cell cultures at various concentrations, including the effective concentration of 10⁻⁵ mol/l.

-

Incubation: Cells are incubated for a specified period to allow for cytokine production and release.

-

Quantification: The concentration of IL-8 in the cell culture supernatant is measured using a quantitative method such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Analysis: IL-8 levels in lanoconazole-treated groups are compared to the stimulated, untreated control group to determine the extent of inhibition.

Protocol: Cytokine Release from Human Peripheral Blood Mononuclear Cells (PBMCs) [5]

-

Cell Isolation: PBMCs are isolated from human peripheral blood using density gradient centrifugation.

-

Stimulation: Cells are stimulated with phytohemagglutinin (30 µg/ml for IFN-γ and 100 µg/ml for IL-2) to induce T-cell activation and cytokine release.

-

Treatment: Lanoconazole is added to the cultures at concentrations ranging from 10⁻⁷ mol/l to 10⁻⁶ mol/l.

-

Incubation: Cells are incubated for a defined duration.

-

Quantification: The concentrations of IFN-γ and IL-2 in the supernatant are quantified via ELISA.

-

Analysis: Cytokine levels in treated groups are compared against the stimulated, untreated control to assess the inhibitory effect of lanoconazole.

Anti-inflammatory Properties: In Vivo Evidence

The anti-inflammatory effects of lanoconazole have been validated in established mouse models of skin inflammation, demonstrating its efficacy in a complex biological environment.

Murine Models of Dermatitis

Topical application of lanoconazole has shown significant anti-inflammatory activity in two distinct mouse models:

-

Irritant Contact Dermatitis: Induced by topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent activator of protein kinase C (PKC). Lanoconazole dose-dependently suppressed ear swelling, inhibited the production of neutrophil chemotactic factors (keratinocyte-derived chemokine and macrophage inflammatory protein-2), and reduced neutrophil infiltration at the site of inflammation.[6]

-

Allergic Contact Dermatitis: Induced by sensitization and challenge with 2,4,6-trinitrochlorobenzene (TNCB). Application of 1% and 3% lanoconazole resulted in significant anti-inflammatory activity, reducing ear swelling and inhibiting the production of IFN-γ in the skin.[5][6]

Quantitative Data Summary

| Animal Model | Type of Dermatitis | Inducing Agent | Lanoconazole Application | Measured Endpoint | Outcome | Reference |

| Mouse (BALB/c) | Irritant Contact | 0.01% TPA | 1% and 3% topical | Ear Thickness | Significant Reduction | [5] |

| Mouse (BALB/c) | Irritant Contact | TPA | Topical (dose-dependent) | Neutrophil Infiltration | Significant Inhibition | [6] |

| Mouse (BALB/c) | Allergic Contact | 3% then 1% TNCB | 1% and 3% topical | Ear Thickness | Significant Reduction | [5] |

| Mouse (BALB/c) | Allergic Contact | TNCB | 1% topical | IFN-γ Production | Significant Inhibition | [6] |

Experimental Protocols

Protocol: TPA-Induced Irritant Dermatitis in Mice [6]

-

Animal Model: BALB/c mice are used for the experiment.

-

Induction: A solution of 0.01% TPA is applied topically to the surface of the mouse's ear to induce acute inflammation.

-

Treatment: A topical formulation of lanoconazole (e.g., 1% or 3% cream) is applied to the TPA-treated ear. A vehicle control group is also included.

-

Measurement: Ear thickness is measured at specific time points after induction using a micrometer to quantify the level of edema.

-

Biochemical Analysis: At the end of the experiment, ear tissue is harvested to measure myeloperoxidase (MPO) activity (as an index of neutrophil infiltration) and the levels of inflammatory mediators like chemokines via ELISA or qPCR.

-

Analysis: The reduction in ear swelling, MPO activity, and mediator levels in the lanoconazole-treated group is compared to the vehicle control group.

Putative Anti-inflammatory Pathways

While the precise molecular targets of lanoconazole's anti-inflammatory action are not yet fully elucidated, the available data allows for the formulation of a hypothetical mechanism. The inflammatory response induced by dermatophytes involves components like β-glucan, which can activate host cell pathways leading to cytokine production.[3] Similarly, experimental inducers like TPA are known to activate intracellular signaling cascades involving Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPKs), and the transcription factor Nuclear Factor-kappa B (NF-κB).[3]

Lanoconazole's demonstrated ability to inhibit the production of downstream mediators (IL-8, KC, MIP-2) in response to these stimuli suggests that it likely acts by modulating one or more of these upstream signaling pathways.[5][6] It interferes with the signaling cascade that leads from the initial inflammatory trigger to the transcription and translation of pro-inflammatory genes.

Conclusion and Future Directions

The evidence strongly supports the classification of lanoconazole as a topical antifungal agent with clinically relevant anti-inflammatory properties. Its ability to suppress the production of multiple pro-inflammatory cytokines and chemokines translates to a reduction in inflammation in vivo. This dual-action profile makes it a compelling therapeutic option for dermatomycoses where inflammation is a prominent feature.

Future research should focus on elucidating the precise molecular targets within the inflammatory signaling cascades. Investigating its effects on key enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX), could reveal additional mechanisms. Furthermore, transcriptomic and proteomic studies on lanoconazole-treated immune cells could provide an unbiased, global view of its immunomodulatory effects, paving the way for expanded therapeutic applications.

References

- 1. What is the mechanism of Lanoconazole? [synapse.patsnap.com]

- 2. mims.com [mims.com]

- 3. Anti‐inflammatory effect of lanoconazole on 12‐O‐tetradecanoylphorbol‐13‐acetate‐ and 2,4,6‐trinitrophenyl chloride–induced skin inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Newer Topical Treatments in Skin and Nail Dermatophyte Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of lanoconazole, a topical antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effect of lanoconazole on 12-O-tetradecanoylphorbol-13-acetate- and 2,4,6-trinitrophenyl chloride-induced skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of Lanoconazole_Chemicalbook [chemicalbook.com]

- 8. What is Lanoconazole used for? [synapse.patsnap.com]

- 9. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

(Z)-Lanoconazole chemical structure and stereoisomerism

An In-depth Technical Guide on the Chemical Structure and Stereoisomerism of (Z)-Lanoconazole

Introduction

Lanoconazole is a potent imidazole antifungal agent with a broad spectrum of activity against various pathogenic fungi, including yeasts and dermatophytes.[1][2] It is primarily used for the topical treatment of dermal mycoses.[3] The therapeutic efficacy of Lanoconazole is intrinsically linked to its unique chemical architecture, which facilitates the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] This disruption of the cell membrane leads to increased permeability and ultimately, fungal cell death.[2] A key aspect of Lanoconazole's molecular profile is its stereoisomerism, which significantly influences its pharmacological activity. This technical guide provides a detailed exploration of the chemical structure and stereoisomerism of the (Z)-isomer of Lanoconazole.

Chemical Structure of this compound

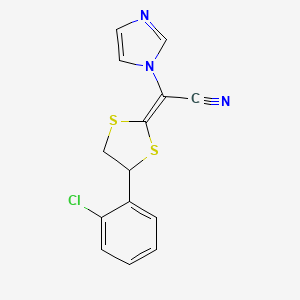

This compound is a specific geometric isomer of Lanoconazole. Its chemical structure is characterized by the presence of an imidazole moiety linked to a ketene dithioacetal core.

IUPAC Name: (2Z)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-(1H-imidazol-1-yl)acetonitrile

Molecular Formula: C₁₄H₁₀ClN₃S₂[4]

Molecular Weight: 319.83 g/mol [4]

The core structure of this compound comprises several key functional groups:

-

Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms, which is a hallmark of azole antifungal agents.

-

Dithiolane Ring: A five-membered saturated ring containing two sulfur atoms. This ring is substituted with a 2-chlorophenyl group.

-

Acetonitrile Group: A nitrile group attached to a carbon atom, which is double-bonded to the dithiolane ring.

-

2-Chlorophenyl Group: A phenyl ring substituted with a chlorine atom at the ortho position.

The "(Z)" designation in the IUPAC name refers to the configuration of the exocyclic double bond between the dithiolane ring and the acetonitrile group. In the (Z)-isomer, the higher priority substituents on each carbon of the double bond are on the same side.

Stereoisomerism of Lanoconazole

Lanoconazole exhibits both geometric and optical isomerism due to the presence of a stereogenic center and a carbon-carbon double bond.

-

Geometric Isomerism: The exocyclic double bond gives rise to two geometric isomers: (E)-Lanoconazole and this compound. The commercially available form of Lanoconazole is typically the (E)-isomer.[5] The (Z)-isomer is often considered an impurity in the bulk manufacturing of Lanoconazole.[6]

-

Optical Isomerism: The carbon atom at the 4th position of the dithiolane ring, which is attached to the 2-chlorophenyl group, is a chiral center. This results in two enantiomers: (R)-Lanoconazole and (S)-Lanoconazole. It has been noted in related compounds like Luliconazole that the R-enantiomer possesses more potent antifungal activity, while the S-enantiomer is inactive.[7]

Consequently, Lanoconazole can exist as four distinct stereoisomers:

-

(R,E)-Lanoconazole

-

(S,E)-Lanoconazole

-

(R,Z)-Lanoconazole

-

(S,Z)-Lanoconazole

The relationship between these stereoisomers is illustrated in the diagram below. (R,E)- and (S,E)-Lanoconazole are enantiomers of each other, as are (R,Z)- and (S,Z)-Lanoconazole. The (E)-isomers and (Z)-isomers are diastereomers of each other.

Caption: Stereoisomeric relationships of Lanoconazole.

Quantitative Data

The following table summarizes the available physicochemical properties for Lanoconazole. It is important to note that most of the available data pertains to the (E)-isomer, which is the more common form.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀ClN₃S₂ | [3][4] |

| Molecular Weight | 319.83 g/mol | [3][4] |

| Melting Point | 141.5 °C | [3] |

| Boiling Point | 477.6 ± 55.0 °C (Predicted) | [3] |

| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | ||

| DMSO | ≥10 mg/mL (for Lanoconazole) | [8] |

| DMSO | 100 mg/mL (312.67 mM) (for this compound) | [9] |

| Chloroform | Slightly soluble | [3] |

| Methanol | Slightly soluble | [3] |

Experimental Protocols

Synthesis of Lanoconazole

Separation and Quantification of (Z)-Isomer

A validated isocratic normal-phase high-performance liquid chromatographic (NP-HPLC) method has been developed for the quantification of the (Z)-isomer in Lanoconazole.[6]

-

Column: Thermo Hypersil Silica column.[6]

-

Mobile Phase: A mixture of 2-propanol, n-hexane, and triethylamine. The exact ratio is optimized to achieve the best separation.[6]

-

Detection: UV detection at 296 nm.[6]

-

Linearity: The method is linear over a range of the limit of quantification (LOQ) to 15.0 µg/mL of the Z-isomer.[6]

-

Recovery: The mean recovery of the Z-isomer is reported to be in the range of 97-99%.[6]

This method is described as simple, rapid, selective, accurate, and precise, making it suitable for the quality control of bulk manufacturing of Lanoconazole.[6]

The experimental workflow for the quality control of Lanoconazole to quantify the (Z)-isomer can be visualized as follows:

Caption: HPLC workflow for this compound quantification.

References

- 1. This compound|CAS 0|DC Chemicals [dcchemicals.com]

- 2. Lanoconazole | Potently antifungal | Orally available | TargetMol [targetmol.com]

- 3. Lanoconazole CAS#: 101530-10-3 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Lanoconazole | C14H10ClN3S2 | CID 3002820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Separation and quantitation of Z-isomer in lanoconazole by normal phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. glpbio.com [glpbio.com]

(Z)-Lanoconazole: A Technical Guide to its Antifungal Spectrum Against Dermatophytes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifungal activity of (Z)-Lanoconazole against a broad range of dermatophytes, the causative agents of common superficial fungal infections. Lanoconazole, an imidazole antifungal agent, demonstrates potent in vitro efficacy by targeting the fungal cell membrane, a critical component for cellular integrity and function. This document summarizes key quantitative data, details experimental methodologies for assessing antifungal susceptibility, and visualizes the underlying mechanism of action and experimental workflows.

Quantitative Antifungal Spectrum of this compound

This compound exhibits a wide spectrum of activity against various dermatophyte species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of lanoconazole against clinically relevant dermatophytes, providing a comparative overview of its potency. The data is compiled from multiple in vitro studies and presented to facilitate easy comparison.

Table 1: In Vitro Activity of Lanoconazole Against Common Dermatophyte Species

| Dermatophyte Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean (GM) MIC (µg/mL) |

| Trichophyton rubrum | ≤0.008 - 1 | 0.25 | 0.5 | 0.24 |

| Trichophyton mentagrophytes | ≤0.008 - 1 | 0.25 | 0.5 | 0.24 |

| Epidermophyton floccosum | ≤0.008 - 1 | 0.125 | 0.25 | 0.24 |

| Microsporum canis | 0.063 - 1 | 0.125 | 0.5 | 0.24 |

| Trichophyton tonsurans | 0.125 - 1 | 0.5 | 1 | 0.24 |

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Comparative In Vitro Activity of Lanoconazole and Other Antifungal Agents Against Dermatophytes

| Antifungal Agent | Geometric Mean (GM) MIC (µg/mL) |

| Lanoconazole | 0.24 |

| Luliconazole | 0.018 |

| Terbinafine | 0.07 |

| Itraconazole | 0.183 |

| Econazole | 0.20 |

| Griseofulvin | 1.28 |

| Miconazole | 2.34 |

| Fluconazole | 15.34 |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Lanoconazole, like other imidazole antifungals, exerts its therapeutic effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, it inhibits the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane. The consequence is a disruption of membrane integrity and function, leading to the inhibition of fungal growth and, at higher concentrations, cell death.

Caption: Mechanism of action of this compound.

Experimental Protocols: In Vitro Antifungal Susceptibility Testing

The in vitro antifungal activity of lanoconazole against dermatophytes is primarily determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[1][2] This method allows for the determination of the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

Preparation of Fungal Inoculum

-

Fungal Culture: Dermatophyte isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.

-

Spore Suspension: A suspension of fungal spores (conidia) is prepared by flooding the surface of the mature culture with sterile saline or distilled water and gently scraping the surface.

-

Standardization: The resulting suspension is adjusted to a specific concentration, typically between 0.5 x 10³ and 2.5 x 10³ colony-forming units (CFU)/mL, using a spectrophotometer or by cell counting with a hemocytometer.

Broth Microdilution Assay

-

Antifungal Dilutions: A series of twofold dilutions of lanoconazole are prepared in a liquid medium, such as RPMI 1640 medium, in 96-well microtiter plates.

-

Inoculation: Each well, containing a specific concentration of the antifungal agent, is inoculated with the standardized fungal suspension.

-

Incubation: The microtiter plates are incubated at a controlled temperature, typically between 28°C and 35°C, for a period of 4 to 7 days.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth in the drug-free control well.

Caption: Workflow for MIC determination.

Discussion and Conclusion

The data presented in this technical guide unequivocally demonstrate the potent and broad-spectrum antifungal activity of this compound against a wide array of clinically significant dermatophytes. Its mechanism of action, centered on the disruption of ergosterol biosynthesis, provides a well-established rationale for its efficacy. The standardized methodologies for in vitro testing, such as the CLSI M38-A2 protocol, are crucial for the reproducible and comparative evaluation of its antifungal potency.

The low MIC values of lanoconazole, particularly when compared to some other commonly used antifungal agents, highlight its potential as a valuable therapeutic option for the treatment of dermatophytosis. Further research and clinical investigations are warranted to fully elucidate its clinical effectiveness and to explore its potential in combination therapies. This guide serves as a foundational resource for researchers and drug development professionals engaged in the advancement of antifungal therapies.

References

Pharmacokinetics and Dermal Penetration of Lanoconazole Formulations: A Technical Guide

Introduction

Lanoconazole is a potent imidazole antifungal agent utilized in the topical treatment of various dermatomycoses, including tinea pedis, tinea corporis, and cutaneous candidiasis.[1][2] Its efficacy is intrinsically linked to its ability to penetrate the stratum corneum and accumulate at the site of infection in therapeutic concentrations. This technical guide provides an in-depth analysis of the pharmacokinetics, dermal penetration, and underlying experimental methodologies related to Lanoconazole formulations, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

Lanoconazole's primary antifungal activity stems from the disruption of ergosterol biosynthesis, an essential process for maintaining the integrity of the fungal cell membrane.[3] Like other imidazole antifungals, it inhibits the cytochrome P450-dependent enzyme lanosterol 14α-demethylase.[1][4][5] This enzymatic blockade prevents the conversion of lanosterol to ergosterol, leading to ergosterol depletion and the accumulation of toxic sterol intermediates within the cell.[5] The resulting disruption in membrane structure and function increases permeability, ultimately causing fungal cell death.[3][6]

Caption: Lanoconazole's inhibition of lanosterol 14α-demethylase in the ergosterol pathway.

Pharmacokinetics and Dermal Penetration

Clinical and preclinical studies demonstrate that Lanoconazole exhibits a pharmacokinetic profile highly favorable for topical administration. A key characteristic is its high affinity for and retention within the stratum corneum, the outermost layer of the skin. This ensures a localized and sustained drug reservoir at the primary site of dermatophyte infections.

Key Findings:

-

High Stratum Corneum Retention: In studies using radiolabeled Lanoconazole cream on rats, 83% of the total radioactivity was recovered from the stratum corneum 24 hours after application.[1][7] This radioactivity remained detectable for up to 96 hours, a duration significantly longer than that observed for other antifungals like clotrimazole and bifonazole.[1]

-

Minimal Metabolism in Skin: Analysis revealed that over 94% of the radioactivity extracted from the skin after 24 and 48 hours was the intact parent drug, indicating minimal cutaneous metabolism.[1][7]

-

Human Skin Pharmacokinetics: In a clinical trial involving repeated application of 1% Lanoconazole cream on healthy adults, the drug concentration in the stratum corneum reached a steady state by day 3.[8] After cessation of treatment, Lanoconazole was eliminated from the stratum corneum with a half-life of approximately 11 hours.[8]

-

High Therapeutic Concentrations: In patients with tinea pedis, concentrations in the horny layer of the soles were measured at 5897±315 µg/g and 4777±295 µg/g after 12 and 24 hours, respectively.[1] These levels are thousands of times higher than the minimum inhibitory concentrations (MIC) for relevant pathogens.[1]

-

Low Systemic Absorption: Lanoconazole is well-tolerated with minimal systemic absorption, which significantly reduces the risk of systemic side effects.[3] Its strong lipophilicity enhances penetration into the stratum corneum while limiting passage into systemic circulation.[3]

Table 1: Quantitative Pharmacokinetic Data for Lanoconazole Formulations

| Parameter | Species/Model | Formulation | Value | Citation(s) |

|---|---|---|---|---|

| Recovery from Stratum Corneum (24h) | Rat | 14C-labeled Cream | 83% of total radioactivity | [1][7] |

| Intact Drug in Skin (24-48h) | Rat | 14C-labeled Cream | >94% of extracted radioactivity | [1][7] |

| Time to Steady-State (Stratum Corneum) | Human (Healthy) | 1% Cream | Day 3 | [8] |

| Elimination Half-Life (Stratum Corneum) | Human (Healthy) | 1% Cream | ~11 hours | [8] |

| Concentration in Horny Layer (12h) | Human (Tinea Pedis) | Not Specified | 5897 ± 315 µg/g | [1] |

| Concentration in Horny Layer (24h) | Human (Tinea Pedis) | Not Specified | 4777 ± 295 µg/g |[1] |

Experimental Protocols

The characterization of Lanoconazole's dermal penetration and pharmacokinetics relies on established in vivo and in vitro methodologies.

This method is used to quantify drug concentration within the stratum corneum over time in human subjects.

-

Study Design: A pre-defined amount (e.g., 25 mg) of a 1% Lanoconazole cream is applied to a specified area on the subject's back once daily for a set period (e.g., 5 days).[8]

-

Sampling: The stratum corneum is sampled at regular intervals using a standardized tape-stripping method.[8][9] An adhesive tape is firmly pressed onto the treatment area and then removed, lifting the outermost layer of the stratum corneum. This process is repeated multiple times to collect sequential layers.

-

Sample Processing: The collected tape strips are placed in a suitable solvent to extract the drug.

-

Quantification: The amount of Lanoconazole in the solvent is quantified using a validated, sensitive analytical technique such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[8]

-

Data Analysis: The drug amount per tape strip is plotted against the cumulative weight of the stratum corneum removed to generate a concentration profile. Pharmacokinetic parameters like steady-state concentration (Css) and elimination half-life (t½) are then calculated.[8]

Caption: Workflow for an in vivo dermatopharmacokinetics study using tape stripping.

IVPT studies, often using Franz diffusion cells, are essential for evaluating the permeation and penetration of topical formulations across a skin membrane.

-

Apparatus: Vertical Franz diffusion cells are used, consisting of a donor chamber and a receptor chamber separated by a skin membrane.[10][11]

-

Skin Membrane: Excised human or animal (e.g., pig) skin is prepared to a uniform thickness and mounted on the diffusion cell, with the stratum corneum facing the donor chamber.[10][12]

-

Receptor Fluid: The receptor chamber is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline) maintained at 32-37°C.[10][13] A solubilizing agent may be added to maintain "sink conditions," ensuring the drug concentration in the receptor fluid does not impede further diffusion.

-

Dosing: A precise, finite dose of the Lanoconazole formulation is applied evenly to the surface of the skin in the donor chamber.[9]

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from the receptor chamber's sampling port for analysis. An equal volume of fresh receptor fluid is added back to maintain a constant volume.[14]

-

Analysis: The concentration of Lanoconazole in the collected samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method.[14][15]

-

Mass Balance: At the end of the experiment, the formulation remaining on the skin surface is recovered. The skin is then separated into the stratum corneum, epidermis, and dermis to quantify drug distribution within the different layers, ensuring mass balance.

Caption: Diagram of an in vitro skin permeation test using a Franz diffusion cell.

Lanoconazole formulations exhibit an optimal pharmacokinetic profile for the topical treatment of fungal skin infections. The drug's high lipophilicity drives its rapid penetration into and significant accumulation within the stratum corneum, creating a durable local reservoir that ensures sustained antifungal activity. This high degree of localization, coupled with minimal systemic absorption, provides a wide therapeutic window and a favorable safety profile. The experimental protocols detailed herein represent the standard methodologies for evaluating these critical performance attributes, providing a robust framework for the development and characterization of advanced topical antifungal therapies.

References

- 1. Mechanism of action of Lanoconazole_Chemicalbook [chemicalbook.com]

- 2. Anti‐inflammatory effect of lanoconazole on 12‐O‐tetradecanoylphorbol‐13‐acetate‐ and 2,4,6‐trinitrophenyl chloride–induced skin inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Lanoconazole? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is Lanoconazole used for? [synapse.patsnap.com]

- 6. Lanoconazole | Potently antifungal | Orally available | TargetMol [targetmol.com]

- 7. Studies on the antifungal activity of the new imidazole antimycotic lanoconazole in infected sites. Distribution in the skin and in vitro activity in the presence of stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of lanoconazole in human skin after repeated topical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods to Evaluate Skin Penetration In Vitro [mdpi.com]

- 10. In Vitro Skin Permeation and Antifungal Activity of Naftifine Microemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. digital.csic.es [digital.csic.es]

- 12. eurofins.es [eurofins.es]

- 13. fda.gov [fda.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

(Z)-Lanoconazole's Molecular Target in Aspergillus fumigatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular target identification of (Z)-Lanoconazole in the opportunistic fungal pathogen, Aspergillus fumigatus. It encompasses the current understanding of its mechanism of action, quantitative data on its antifungal activity, detailed experimental protocols for target identification and validation, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction

Aspergillus fumigatus is a primary cause of invasive fungal infections, particularly in immunocompromised individuals, leading to a group of diseases collectively known as aspergillosis. The treatment of these infections is challenged by the limited number of effective antifungal drugs and the emergence of resistance. This compound is an imidazole-based antifungal agent that has demonstrated potent activity against a range of fungal pathogens. Understanding its precise molecular target within A. fumigatus is critical for optimizing its clinical use and for the development of novel antifungal therapies. This guide synthesizes the available evidence to elucidate the molecular basis of this compound's antifungal action against this significant pathogen.

Molecular Target: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for this compound, like other imidazole antifungals, is the disruption of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. Inhibition of its synthesis leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell growth inhibition and death.[1][2]

While the broader pathway is well-established as the target, the specific enzyme inhibited by this compound has been a subject of some discussion. Initial broad-spectrum antifungal reviews have sometimes associated lanoconazole with the inhibition of squalene epoxidase. However, more detailed studies on lanoconazole and its potent R-enantiomer, luliconazole, strongly indicate that the primary target is lanosterol 14α-demethylase .[1][2][3] This enzyme is a cytochrome P450-dependent enzyme responsible for the C14-demethylation of lanosterol, a critical step in the ergosterol biosynthesis pathway. In Aspergillus fumigatus, this enzyme is encoded by two homologous genes, cyp51A and cyp51B.[4]

The fungicidal activity of luliconazole, which belongs to the same azole group as lanoconazole, is attributed to its strong inhibition of this enzyme, leading to a fungicidal effect against Trichophyton spp., in contrast to the generally fungistatic nature of many other azoles.[5] Given that this compound is the less active isomer of the racemic mixture from which luliconazole is derived, it is highly probable that it shares the same molecular target, albeit with lower potency.

The Ergosterol Biosynthesis Pathway in Aspergillus fumigatus

The ergosterol biosynthesis pathway is a complex, multi-step process that converts acetyl-CoA into ergosterol. The key steps relevant to the action of this compound are the conversion of squalene to lanosterol and the subsequent demethylation of lanosterol. The pathway diagram below illustrates these critical steps and the proposed site of action for this compound.

Caption: Ergosterol biosynthesis pathway in A. fumigatus and the target of this compound.

Quantitative Data: In Vitro Antifungal Activity

The in vitro antifungal activity of lanoconazole against Aspergillus fumigatus has been evaluated using standardized methods, such as the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution assay. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for lanoconazole against both azole-susceptible and azole-resistant strains of A. fumigatus.

| Antifungal Agent | Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) |

| Lanoconazole | Azole-Susceptible | 141 | <0.001 - 0.5 | Not Reported | 0.008 | 0.0024 |

| Lanoconazole | Azole-Resistant | 27 | <0.001 - 0.5 | Not Reported | 0.032 | 0.0024 |

Data sourced from a study on the potent activities of novel imidazoles against A. fumigatus strains.

| Antifungal Agent | Strain Type | Number of Isolates | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |

| Lanoconazole | A. flavus (clinical and environmental) | 187 | 0.004 - 0.125 | 0.02 |

Data from a study on the in-vitro antifungal susceptibility of lanoconazole against A. flavus.

Experimental Protocols for Molecular Target Identification

The identification and validation of a molecular target for an antifungal agent like this compound involves a series of integrated experimental procedures. The following sections detail the key protocols.

Antifungal Susceptibility Testing

This is the foundational assay to determine the antifungal activity of the compound.

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Aspergillus fumigatus.

-

Protocol: The CLSI M38-A2 broth microdilution method is the standard.

-

Inoculum Preparation: A. fumigatus is grown on a suitable agar medium (e.g., potato dextrose agar) to produce conidia. The conidia are harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80). The suspension is adjusted to a specific concentration (e.g., 1 x 106 to 5 x 106 CFU/mL) using a hemocytometer or spectrophotometer.

-

Drug Dilution: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. A series of twofold dilutions are made in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation: The final conidial suspension is diluted in RPMI 1640 medium and added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.4 x 104 to 5 x 104 CFU/mL.

-

Incubation: The plates are incubated at 35-37°C for 48-72 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a complete or significant (e.g., ≥95%) inhibition of visible growth compared to the drug-free control well.

-

Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to confirm that the antifungal agent disrupts the ergosterol biosynthesis pathway by analyzing the changes in the sterol composition of the fungal cells.[6]

-

Objective: To identify and quantify the sterols in A. fumigatus cells treated with this compound.

-

Protocol:

-

Fungal Culture and Treatment: A. fumigatus is grown in a liquid medium to the mid-logarithmic phase. The culture is then treated with a sub-inhibitory concentration of this compound for a defined period (e.g., 16-24 hours). A control culture with the solvent alone is run in parallel.

-

Lipid Extraction: The fungal mycelia are harvested, washed, and lyophilized. The dried mycelia are saponified using a strong base (e.g., alcoholic KOH) to release the sterols from their esterified forms.

-

Non-saponifiable Lipid Extraction: The non-saponifiable lipids, which include the sterols, are extracted with an organic solvent such as n-hexane or petroleum ether.

-

Derivatization: The extracted sterols are derivatized (e.g., silylated with BSTFA) to increase their volatility for GC analysis.

-

GC-MS Analysis: The derivatized sterol sample is injected into a gas chromatograph coupled to a mass spectrometer. The sterols are separated based on their retention times and identified based on their mass fragmentation patterns by comparison with known standards and mass spectral libraries.

-

Data Analysis: The relative abundance of ergosterol and any accumulated precursor sterols (e.g., lanosterol, eburicol) is quantified. A significant decrease in ergosterol and a corresponding increase in 14α-methylated sterols would strongly suggest inhibition of CYP51.

-

In Vitro Enzyme Inhibition Assays

To definitively identify the specific enzyme target, in vitro assays using purified or recombinant enzymes are necessary.

-

Objective: To directly measure the inhibitory effect of this compound on the activity of A. fumigatus CYP51A and CYP51B.

-

Protocol:

-

Recombinant Enzyme Expression: The cyp51A and cyp51B genes from A. fumigatus are cloned into an expression vector and heterologously expressed in a suitable host, such as Escherichia coli or Pichia pastoris.[7] The recombinant enzymes are then purified.

-

Assay Reaction: The assay is typically performed in a reaction mixture containing the purified recombinant CYP51 enzyme, a cytochrome P450 reductase (to provide electrons), a substrate (e.g., radiolabeled lanosterol), and a buffer system.

-

Inhibition Study: Varying concentrations of this compound are added to the reaction mixture.

-

Product Analysis: After incubation, the reaction is stopped, and the sterols are extracted. The conversion of the substrate to the demethylated product is quantified, often using High-Performance Liquid Chromatography (HPLC) with radiochemical detection or by GC-MS.

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

-

-

Objective: To determine if this compound inhibits squalene epoxidase activity.

-

Protocol:

-

Enzyme Preparation: A microsomal fraction containing squalene epoxidase is prepared from A. fumigatus cell lysates by differential centrifugation.[8]

-

Assay Reaction: The reaction mixture contains the microsomal fraction, a radiolabeled substrate (e.g., [14C]squalene or its precursor [14C]farnesyl pyrophosphate), and necessary cofactors (FAD, NADPH).[8]

-

Inhibition Study: Different concentrations of this compound are added to the assay.

-

Product Quantification: The reaction products, including 2,3-oxidosqualene, are extracted and separated by thin-layer chromatography (TLC) or HPLC, and the radioactivity is measured to quantify enzyme activity.

-

IC50 Determination: The IC50 value is determined as described for the CYP51 assay.

-

Mandatory Visualizations

Experimental Workflow for Target Identification

The following diagram illustrates a logical workflow for the identification and validation of the molecular target of an antifungal compound like this compound in Aspergillus fumigatus.

Caption: Experimental workflow for identifying the molecular target of this compound.

Conclusion

The available evidence strongly supports that the molecular target of this compound in Aspergillus fumigatus is lanosterol 14α-demethylase (CYP51A/B), a key enzyme in the ergosterol biosynthesis pathway. This is consistent with its classification as an imidazole antifungal and the known mechanism of its more potent enantiomer, luliconazole. Quantitative data demonstrates its potent in vitro activity against both azole-susceptible and -resistant strains of A. fumigatus. The definitive confirmation of its primary target and the exclusion of secondary targets such as squalene epoxidase would rely on direct comparative in vitro enzyme inhibition assays, as detailed in the experimental protocols section. This comprehensive understanding of this compound's mechanism of action is vital for its potential clinical application and for guiding future antifungal drug discovery efforts.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. What is the mechanism of Luliconazole? [synapse.patsnap.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luliconazole for the treatment of fungal infections: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expression, Purification, and Characterization of Aspergillus fumigatus Sterol 14-α Demethylase (CYP51) Isoenzymes A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of (Z)-Lanoconazole for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanoconazole is a topical imidazole antifungal agent effective against a broad spectrum of pathogenic fungi.[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, permeability, and interaction with biological targets. This technical guide provides an in-depth overview of the core physicochemical characteristics of (Z)-Lanoconazole, offering valuable data and experimental insights for researchers and professionals in drug development. While much of the available data pertains to Lanoconazole without specific isomeric designation, this document specifies "this compound" where the information is distinctly available.

Core Physicochemical Properties

The fundamental physicochemical parameters of Lanoconazole are crucial for understanding its behavior in various experimental and physiological settings.

General Properties

| Property | Value | Source(s) |

| IUPAC Name | (2E)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile | [3] |

| Chemical Formula | C₁₄H₁₀ClN₃S₂ | [4] |

| Molecular Weight | 319.83 g/mol | [3][4] |

| Appearance | Light-Yellow Crystals | [5] |

| CAS Number | 101530-10-3 (Lanoconazole) | [3][4] |

| This compound CAS Number | 101529-65-1 | [2] |

Physicochemical Data

A compilation of key quantitative data for Lanoconazole is presented below. It is important to note that most of the reported values do not specify the exact isomeric form and likely refer to the racemic mixture or the more stable (E)-isomer.

| Parameter | Value | Method/Conditions | Source(s) |

| Melting Point | 141.5 °C | Not specified | [5] |

| Boiling Point (Predicted) | 477.6 ± 55.0 °C | Prediction | [5] |

| Density (Predicted) | 1.43 ± 0.1 g/cm³ | Prediction | [5] |

| pKa (Predicted) | 3.76 ± 0.10 | Prediction | Not specified |

| logP | 3.3 | Computed by XLogP3 | [3] |

| Solubility | |||

| Water | Insoluble | Not specified | |

| Chloroform | Soluble | Not specified | |

| Methanol | Soluble | Not specified | |

| This compound* in DMSO | 100 mg/mL (312.67 mM) | Requires sonication | [2] |

| Lanoconazole in DMSO | ≥10 mg/mL | Soluble | [6] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Lanoconazole, like other azole antifungals, exerts its effect by disrupting the fungal cell membrane.[7][8] The primary mechanism involves the inhibition of the enzyme lanosterol 14α-demethylase, a critical component of the ergosterol biosynthesis pathway.[7][8] This inhibition leads to a depletion of ergosterol, an essential sterol for maintaining the integrity and fluidity of the fungal cell membrane, and a concurrent accumulation of toxic methylated sterol precursors.[9][10] The ultimate consequence is a compromised cell membrane, leading to fungal cell growth inhibition and death.[9]

Caption: Inhibition of ergosterol biosynthesis by this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols that can be adapted for the characterization of this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid crystalline substance using a capillary melting point apparatus.[11][12][13][14][15]

Caption: Workflow for melting point determination via the capillary method.

Methodology:

-

Sample Preparation:

-

Apparatus Setup:

-

Measurement:

-

Insert the capillary tube containing the sample into the apparatus.

-

Visually observe the sample through the magnified lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid is observed. This is the onset of melting.

-

Record the temperature at which the entire sample has completely melted into a clear liquid. This is the clear point.

-

The melting range is the interval between these two temperatures.

-

pKa Determination (Potentiometric Titration)

This protocol details the determination of the acid dissociation constant (pKa) of a poorly soluble compound like this compound using potentiometric titration.[16][17][18][19]

References

- 1. Lanoconazole | Antifungal | TargetMol [targetmol.com]

- 2. glpbio.com [glpbio.com]

- 3. Lanoconazole | C14H10ClN3S2 | CID 3002820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 9. What is the mechanism of Lanoconazole? [synapse.patsnap.com]

- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. westlab.com [westlab.com]

- 15. thinksrs.com [thinksrs.com]

- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. ijirss.com [ijirss.com]

(Z)-Lanoconazole CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Z)-Lanoconazole, covering its chemical identity, physicochemical properties, mechanism of action, and detailed experimental methodologies for its synthesis and analysis. This compound is the Z-isomer of Lanoconazole, an imidazole-based antifungal agent.

Chemical Identity and Properties

This compound, with the CAS number 101529-65-1, is a specific stereoisomer of the antifungal compound Lanoconazole.[1][2] While much of the published data refers to Lanoconazole without specifying the isomer, the information below is the most accurate representation available.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2Z)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-(1H-imidazol-1-yl)acetonitrile |

| CAS Number | 101529-65-1 |

| Molecular Formula | C₁₄H₁₀ClN₃S₂[1] |

| Canonical SMILES | C1C(S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=CC=CC=C3Cl |

Table 2: Physicochemical Properties of Lanoconazole

Note: The following quantitative data, such as melting and boiling points, have been reported for "Lanoconazole" and may correspond to the more stable (E)-isomer or a mixture of isomers.

| Property | Value | Source |

| Molecular Weight | 319.83 g/mol | [3][4] |

| Appearance | Light-yellow crystals | [3][5] |

| Melting Point | 141.5 °C | [3][5] |

| Boiling Point (Predicted) | 477.6 ± 55.0 °C | [5][6] |

| pKa (Predicted) | 3.76 ± 0.10 | [6] |

| Solubility | Soluble in chloroform and methanol; Insoluble in water. Soluble in DMSO at 100 mg/mL. | [1][3] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Like other imidazole antifungals, this compound's primary mechanism of action is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital component analogous to cholesterol in mammalian cells.[1][2][7] Specifically, Lanoconazole targets and inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase .[1][2][7] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the demethylation of lanosterol. Inhibition of this enzyme leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol, ultimately increasing membrane permeability and leading to fungal cell death.

Caption: Fungal Ergosterol Biosynthesis Pathway and Site of Inhibition by this compound.

Experimental Protocols

The synthesis of Lanoconazole produces a mixture of (E) and (Z) isomers, which must be separated to isolate the (Z)-isomer. The general synthetic route involves a two-step process followed by chromatographic purification.

Methodology:

-

Formation of Dithiolate Intermediate: 2-(1-imidazolyl)acetonitrile is reacted with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH) in a solvent such as dimethylformamide (DMF). This reaction forms a potassium dithiolate intermediate.

-

Cyclization Reaction: The dithiolate intermediate is then cyclized with a suitable precursor, such as 1-(2-chlorophenyl)-1,2-di(methanesulfonyloxy)ethane. This ring-forming reaction yields a mixture of (E)- and this compound isomers.

-

Isomer Separation: The resulting E/Z mixture is subjected to column chromatography, typically using silica gel as the stationary phase, to separate and isolate the this compound isomer from the (E)-isomer.

Caption: General Workflow for the Synthesis and Purification of this compound.

A validated isocratic normal phase high-performance liquid chromatography (NP-HPLC) method is employed for the separation and quantification of the (Z)-isomer of Lanoconazole, which is crucial for quality control in bulk manufacturing.